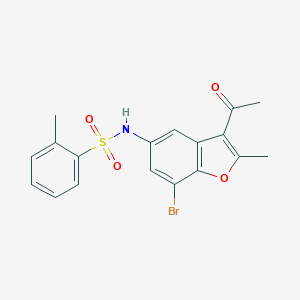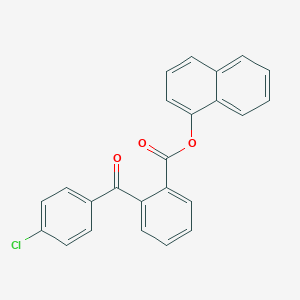![molecular formula C18H14BrNO2S B281784 N-[1,1'-biphenyl]-4-yl-4-bromobenzenesulfonamide](/img/structure/B281784.png)
N-[1,1'-biphenyl]-4-yl-4-bromobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1,1'-biphenyl]-4-yl-4-bromobenzenesulfonamide, commonly known as BBBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBBS is a sulfonamide derivative that has been extensively studied for its biological and chemical properties.
Applications De Recherche Scientifique
BBBS has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. BBBS has been found to exhibit anti-tumor, anti-inflammatory, and anti-bacterial properties. It has also been used as a building block in the synthesis of various organic compounds such as sulfonamides, sulfones, and sulfonates.
Mécanisme D'action
BBBS is believed to exert its biological activity by inhibiting the activity of carbonic anhydrase enzymes. Carbonic anhydrases are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. BBBS binds to the active site of carbonic anhydrase, preventing the enzyme from performing its catalytic function. This leads to a decrease in the production of bicarbonate ions, which are essential for various physiological processes.
Biochemical and Physiological Effects:
BBBS has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BBBS has also been found to exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase enzymes. Additionally, BBBS has been shown to exhibit antibacterial activity against various strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
BBBS has several advantages for lab experiments. It is easy to synthesize and has a high purity, which makes it suitable for various chemical and biological assays. However, BBBS has some limitations as well. It is not water-soluble, which limits its use in aqueous systems. Additionally, BBBS has a short half-life, which makes it difficult to study its long-term effects.
Orientations Futures
BBBS has several potential future directions for research. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biological activity. Additionally, BBBS can be used as a building block for the synthesis of various organic compounds, which can lead to the development of new materials with unique properties.
Conclusion:
In conclusion, BBBS is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. BBBS has been extensively studied for its biological and chemical properties, and it has been found to exhibit anti-tumor, anti-inflammatory, and anti-bacterial properties. BBBS has several advantages for lab experiments, but it also has some limitations. BBBS has several potential future directions for research, and it can lead to the development of new materials with unique properties.
Méthodes De Synthèse
BBBS can be synthesized by reacting 4-bromobenzenesulfonyl chloride with 4-aminobiphenyl in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields BBBS as a white solid with a high purity.
Propriétés
Formule moléculaire |
C18H14BrNO2S |
|---|---|
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
4-bromo-N-(4-phenylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H14BrNO2S/c19-16-8-12-18(13-9-16)23(21,22)20-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13,20H |
Clé InChI |
XQVVGRPLPFIMCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B281701.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B281702.png)
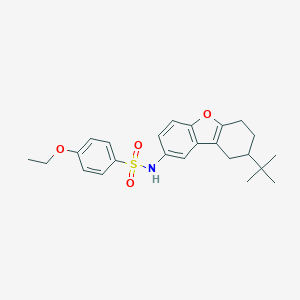
![2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281708.png)
![4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)
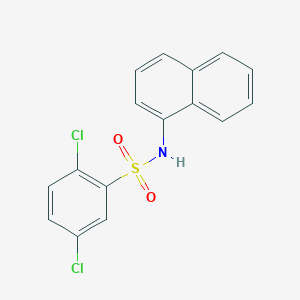
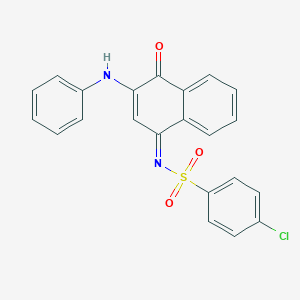
![Methyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281723.png)
![Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281725.png)
![Ethyl 7-bromo-2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281727.png)
![Ethyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281728.png)
